molecular formula C11H8F3N3O2S B6592284 N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine CAS No. 184681-87-6

N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B6592284
CAS No.: 184681-87-6
M. Wt: 303.26 g/mol
InChI Key: NDSDEULJMBZPSV-UHFFFAOYSA-N
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Description

N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound belongs to the class of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thienyl derivatives with trifluoromethyl ketones under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted pyrimidines .

Scientific Research Applications

N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine include other pyrimidine derivatives with various substituents, such as:

  • 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine
  • 2-thioxopyrimidines

Uniqueness

What sets this compound apart is its unique combination of a thienyl group and a trifluoromethyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2S/c12-11(13,14)8-4-6(7-2-1-3-20-7)16-10(17-8)15-5-9(18)19/h1-4H,5H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSDEULJMBZPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192379
Record name N-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184681-87-6
Record name N-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184681-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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